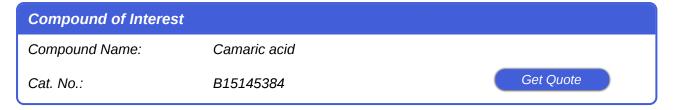


Biological activity of triterpenoids from Lantana camara

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An In-depth Technical Guide to the Biological Activity of Triterpenoids from Lantana camara

Introduction

Lantana camara L., a member of the Verbenaceae family, is a globally recognized plant, notorious as an invasive weed but also esteemed in traditional medicine for its therapeutic properties.[1][2][3][4] The plant is a rich reservoir of various bioactive phytochemicals, with pentacyclic triterpenoids being one of the most significant classes.[2][5][6][7] These complex molecules, including lantadenes, oleanonic acid, and ursolic acid, have demonstrated a wide spectrum of pharmacological activities.[8][9] Their potential as scaffolds for drug development has garnered considerable interest within the scientific community. This guide provides a comprehensive overview of the biological activities of triterpenoids isolated from Lantana camara, focusing on quantitative data, experimental methodologies, and the underlying mechanisms of action.

Major Triterpenoids and Their Biological Activities

Research has led to the isolation and characterization of numerous triterpenoids from L. camara, each exhibiting unique biological profiles. The primary activities investigated include cytotoxic, antimicrobial, anti-inflammatory, and antioxidant effects.

Cytotoxic and Anticancer Activity



Pentacyclic triterpenoids from L. camara have shown significant cytotoxic effects against various human cancer cell lines. Compounds like lantadene A, lantadene B, icterogenin, and oleanonic acid are prominent in this regard.[8][10][11] Their mechanism of action often involves the induction of apoptosis and cell cycle arrest.[10][12]

Quantitative Data: Cytotoxicity of L. camara Triterpenoids

Compound	Cell Line	Activity Metric	Value	Reference
Lantadene B	MCF-7 (Breast Cancer)	IC50	112.2 μg/mL	[10][11]
Lantadene A	Raw 264.7 (Macrophage)	IC50	84.2 μg/mL	[13]
Boswellic Acid	Raw 264.7 (Macrophage)	IC50	186.6 μg/mL	[13]
Oleanonic Acid	A375 (Skin Melanoma)	-	Promising Cytotoxicity	[8][11]
Oleanonic Acid	HL-60, EAC	IC50	< 10 μΜ	[3]
Camaric Acid	HL-60 (Leukemia)	IC50	< 10 μΜ	[3]
Icterogenin	HCT-116 (Colon), L1210 (Leukemia)	IC50	< 10 μΜ	[3]
Lantanilic Acid	HL-60 (Leukemia)	IC50	< 10 μΜ	[3]
Various Triterpenoids	HL-60 (Leukemia)	IC50	1.16 to 68.4 μM	[14]

Experimental Protocol: MTT Assay for Cytotoxicity

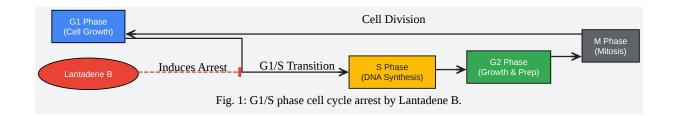
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability.



- Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into 96-well plates at a specific density and incubated to allow for attachment.
- Treatment: Cells are treated with various concentrations of the isolated triterpenoid (e.g., Lantadene B) and incubated for a defined period (e.g., 24, 48, or 72 hours). A negative control (vehicle, e.g., DMSO) and a positive control (a known cytotoxic agent) are included.
- MTT Addition: After incubation, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for another 2-4 hours.
- Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the purple formazan crystals formed by viable cells.
- Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
- Data Analysis: Cell viability is calculated as a percentage relative to the control group. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Visualization: Cell Cycle Arrest by Lantadene B

Lantadene B has been found to induce cell cycle arrest in the G1 phase in MCF-7 cells, effectively blocking the transition to the S phase where DNA synthesis occurs.[10]



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Caption: Fig. 1: G1/S phase cell cycle arrest by Lantadene B.



Antimicrobial Activity

Several triterpenoids from L. camara exhibit broad-spectrum antimicrobial properties, showing activity against Gram-positive and Gram-negative bacteria as well as fungi.[1][15][16] Lantic acid, lantanilic acid, and 22 β -acetoxylantic acid are among the compounds identified with notable antimicrobial effects.[15][17][18]

Quantitative Data: Antimicrobial Activity of L. camara Triterpenoids

Compound	Microorganism	Assay Type	Result	Reference
Lantic Acid	Escherichia coli	Bioautography	MID: 0.08 μg	[15]
Lantic Acid	Bacillus cereus	Bioautography	MID: 0.1 μg	[15]
22 β- Acetoxylantic acid	Staphylococcus aureus	Not Specified	Active	[17]
22 β- Acetoxylantic acid	Salmonella typhi	Not Specified	Active	[17]
Lantanilic Acid	Staphylococcus aureus	Disc Diffusion	Zone: 1.7 mm (500 μg/mL)	[18]
Lantanilic Acid	Candida albicans	Disc Diffusion	Zone: 9.3 mm (500 μg/mL)	[18]
Lantadene A	Fusarium species	MIC	≤ 0.63 mg/mL	[13]
Boswellic Acid	F. subglutinans, F. semitectum	MIC	0.63 mg/mL	[13]

MID: Minimum Inhibition Dose; MIC: Minimum Inhibitory Concentration

Experimental Protocol: Agar Disc Diffusion Method

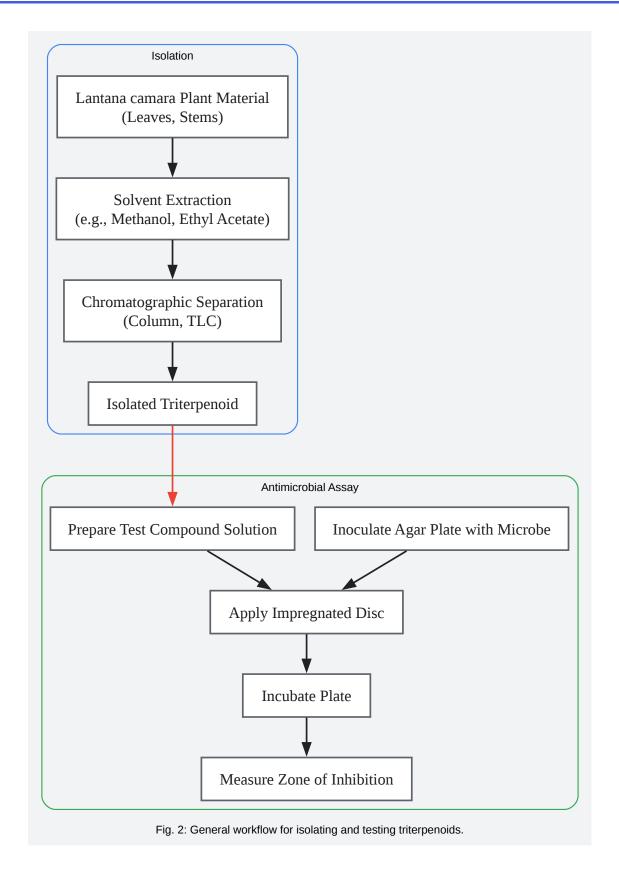
This method is widely used to test the antimicrobial activity of compounds.



- Culture Preparation: A standardized inoculum of the test microorganism (e.g.,
 Staphylococcus aureus) is prepared to a McFarland turbidity standard (typically 0.5).
- Plate Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly
 across the surface of an agar plate (e.g., Mueller-Hinton agar) to create a uniform lawn of
 bacteria.
- Disc Application: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the test triterpenoid dissolved in a suitable solvent. The solvent alone is used as a negative control. A standard antibiotic disc (e.g., Gentamicin) serves as a positive control.
- Incubation: The discs are placed on the inoculated agar surface. The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
- Measurement: The diameter of the clear zone of inhibition around each disc, where microbial growth is prevented, is measured in millimeters (mm). A larger zone diameter indicates higher antimicrobial activity.

Visualization: Workflow for Antimicrobial Screening





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Caption: Fig. 2: General workflow for isolating and testing triterpenoids.



Anti-inflammatory Activity

Triterpenoids from L. camara have demonstrated significant anti-inflammatory properties both in vitro and in vivo.[19][20] The mechanism often involves the inhibition of key inflammatory mediators and pathways, such as nitric oxide (NO) production and the nuclear factor-kappa B (NF-κB) signaling pathway.[5][20]

Quantitative Data: Anti-inflammatory Activity of L. camara Triterpenoids

Compound/Ext ract	Model	Activity Metric	Value	Reference
Ethanolic Leaf Extract	Carrageenan- induced paw edema	-	Dose-dependent reduction	[20]
Ethanolic Leaf Extract	COX-2 Inhibition	-	Significant (p < 0.05)	[20]
Triterpenoids	LPS-induced BV- 2 cells	NO Release Inhibition	Active	
Ethanolic Extract	Protein Denaturation	IC50	223.85 ppm	[21]
Ethanolic Extract	Proteinase Inhibition	IC50	202.27 ppm	[21]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of NO in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7 or BV-2).

- Cell Culture: Macrophage cells are cultured in 96-well plates.
- Treatment: Cells are pre-treated with various concentrations of the test triterpenoid for 1-2 hours.

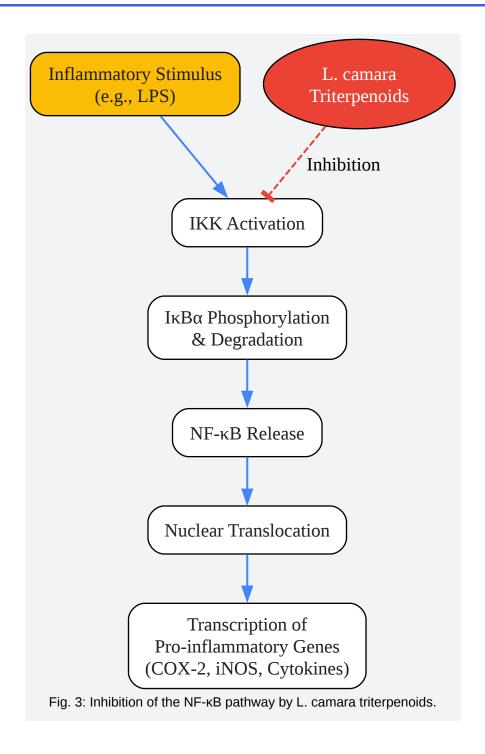


- Stimulation: Cells are then stimulated with LPS (e.g., 1 μg/mL) to induce an inflammatory response and NO production. Control wells include untreated cells, cells treated only with LPS, and cells treated with the compound alone.
- Incubation: The plates are incubated for 24 hours.
- Nitrite Measurement: NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent. The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) reacts with nitrite to form a purple azo product.
- Absorbance Reading: The absorbance of the colored product is measured at ~540 nm. The concentration of nitrite is determined using a standard curve of sodium nitrite.
- Analysis: The percentage of NO inhibition is calculated relative to the LPS-only treated cells.

Visualization: Inhibition of the NF-kB Signaling Pathway

The anti-inflammatory activity of L. camara triterpenoids is partly attributed to the inhibition of the NF-kB pathway.[5]





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Caption: Fig. 3: Inhibition of the NF-κB pathway by L. camara triterpenoids.

Antioxidant Activity

Lantadene A and other triterpenoids have demonstrated considerable in vitro antioxidant and free-radical scavenging capabilities.[8][22] This activity is crucial for mitigating oxidative stress,



which is implicated in numerous chronic diseases.

Quantitative Data: Antioxidant Activity of Lantadene A

Assay Type	Activity Metric	Value (Lantadene A)	Standard (Value)	Reference
Nitric Oxide Scavenging	IC50	98.00 μg/mL	BHT (75.00 μg/mL)	[22]
Superoxide Anion Radical Scavenging	IC50	2.506 mg/mL	Ascorbic Acid (1.025 mg/mL)	[22]
Ferrous Ion Chelating	IC50	0.470 mg/mL	EDTA (0.001 mg/mL)	[22]
DPPH Radical Scavenging	IC50	6.574 mg/mL	BHT (0.027 mg/mL)	[22]

Experimental Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

- Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent like methanol is prepared. This solution has a deep violet color.
- Reaction Mixture: Various concentrations of the test triterpenoid are added to the DPPH solution. A standard antioxidant (e.g., ascorbic acid or BHT) is used as a positive control.
- Incubation: The reaction mixtures are incubated in the dark at room temperature for about 30 minutes.
- Absorbance Measurement: In the presence of an antioxidant, the DPPH radical is reduced, causing the color to fade from violet to yellow. The change in absorbance is measured spectrophotometrically at approximately 517 nm.



Calculation: The percentage of scavenging activity is calculated using the formula:
 [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value is then determined,
 representing the concentration of the sample required to scavenge 50% of the DPPH
 radicals.

Conclusion

The triterpenoids isolated from Lantana camara represent a class of natural products with potent and diverse biological activities. The quantitative data clearly indicate significant cytotoxic, antimicrobial, anti-inflammatory, and antioxidant effects. The detailed protocols and mechanistic diagrams provided in this guide serve as a resource for researchers aiming to further explore these compounds. While the evidence is compelling, continued research is necessary to fully elucidate the structure-activity relationships, optimize their therapeutic potential, and assess the safety profiles for potential clinical applications. The transformation of this "notorious weed" into a source of valuable pharmaceuticals remains a promising frontier in drug discovery.

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References

- 1. files.core.ac.uk [files.core.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. Ethnobotany, Phytochemistry, and Biological Activity of Extracts and Non-Volatile Compounds from Lantana camara L. and Semisynthetic Derivatives—An Updated Review -PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. Phytochemical and Pharmacological Activities of Lantana camara Review ProQuest [proquest.com]

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- 7. Ethnobotany, Phytochemistry, and Biological Activity of Extracts and Non-Volatile Compounds from Lantana camara L. and Semisynthetic Derivatives-An Updated Review -PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rjpponline.org [rjpponline.org]
- 9. rjppd.org [rjppd.org]
- 10. Cytotoxic and cell cycle arrest induction of pentacyclic triterpenoides separated from Lantana camara leaves against MCF-7 cell line in vitro PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tpt.scione.com [tpt.scione.com]
- 12. researchgate.net [researchgate.net]
- 13. Lantadene A and boswellic acid isolated from the leaves of Lantana camara L. have the potential to control phytopathogenic Fusarium species PMC [pmc.ncbi.nlm.nih.gov]
- 14. Two new triterpenoids from the leaves and stems of Lantana camara PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. "Antimicrobial triterpenes from Lantana camara, Linn" by Juanita Tarro Barre [animorepository.dlsu.edu.ph]
- 17. A bioactive triterpene from Lantana camara PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. derpharmachemica.com [derpharmachemica.com]
- 19. Bioactive triterpenoids from Lantana camara showing anti-inflammatory activities in vitro and in vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. irjpms.com [irjpms.com]
- 21. Uncovering anti-inflammatory potential of Lantana camara Linn: Network pharmacology and in vitro studies PMC [pmc.ncbi.nlm.nih.gov]
- 22. In Vitro Antioxidant Activity Potential of Lantadene A, a Pentacyclic Triterpenoid of Lantana Plants - PMC [pmc.ncbi.nlm.nih.gov]
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